

Application Notes: Lithium Bromide in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lithium bromate

CAS No.: 13550-28-2

Cat. No.: S1924355

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1. Introduction Lithium bromide (LiBr) is a white, hygroscopic solid salt that serves as a versatile reagent in organic synthesis [1] [2]. Its utility stems from its ability to act as a mild Lewis acid, a stabilizer for catalytic intermediates, and a promoter for various transformations including oxidation, carbon-carbon bond formation, and dehydration [1]. Its high solubility in polar solvents like water, methanol, and ethanol, as well as in glycol and ether, makes it a flexible choice for different reaction setups [2] [3].

2. Properties and Handling

- **Physical Form:** White, granular, hygroscopic solid [2] [3].
- **Solubility:** Highly soluble in water (166.7 g/100 mL at 20 °C), methanol, ethanol, ether, and acetone [2] [3].
- **Handling & Safety:** LiBr is somewhat corrosive and generates heat upon dissolution in water. It is not flammable, but its GHS warnings include H315 (causes skin irritation), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation) [2].

3. Quantitative Data Summary The following table summarizes key physical data for lithium bromide to aid in reaction planning and calculation.

Property	Value / Description	Reference / Conditions
Molar Mass	86.845 g/mol	[2]
Melting Point	550 °C	[2]

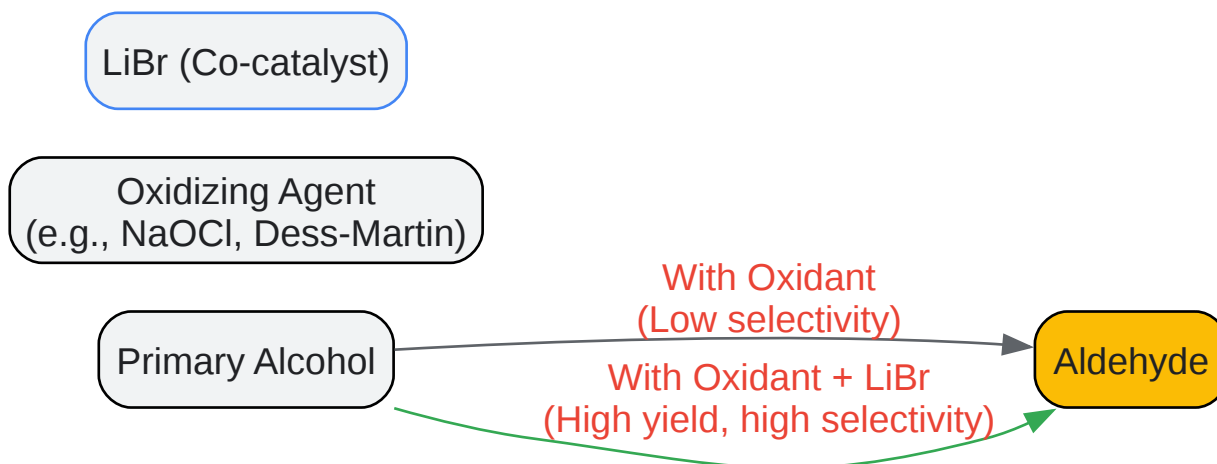
Property	Value / Description	Reference / Conditions
Solubility in Water	166.7 g/100 mL	At 20 °C [2]
Solubility in Organic Solvents	Soluble	Methanol, ethanol, ether, acetone [2]
Density	3.464 g/cm ³	[2]

Detailed Experimental Protocols

Protocol 1: Oxidation of Primary Alcohols to Aldehydes

Application Note: LiBr acts as a co-catalyst in oxidation reactions, enhancing selectivity and yield while suppressing undesirable side reactions [1].

- **Reaction:** Primary Alcohol → Aldehyde
- **Mechanism:** LiBr stabilizes reactive intermediates and coordinates with the oxidizing agent to improve efficiency [1].



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Experimental Procedure:

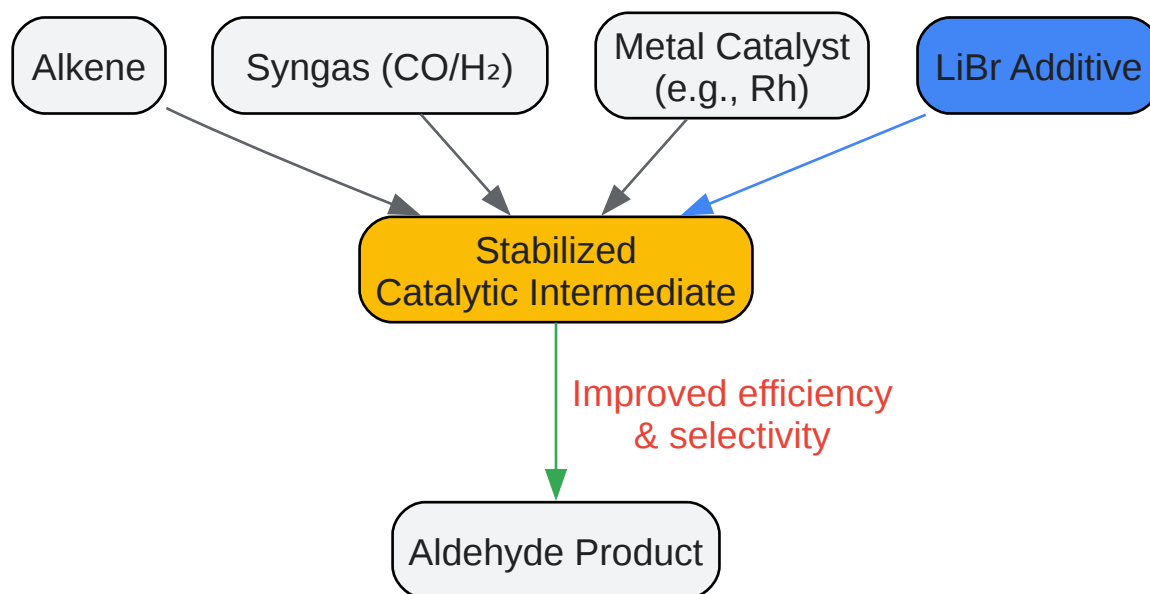
- **Setup:** Charge a round-bottom flask with the primary alcohol (e.g., 1 mmol) and lithium bromide (0.1 - 0.2 mmol, 10-20 mol%) in an appropriate solvent (e.g., dichloromethane or acetonitrile).

- **Reaction:** Cool the mixture to 0°C if necessary. Add the primary oxidizing agent (e.g., a stoichiometric amount of Dess-Martin periodinane or under NaOCl/TEMPO conditions) slowly with stirring.
- **Monitoring:** Monitor the reaction progress by TLC or GC-MS.
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (if a halogen-based oxidant is used) and dilute with water.
- **Extraction:** Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure and purify the crude aldehyde by flash column chromatography.

Protocol 2: Hydroformylation of Alkenes

Application Note: In the oxo process, LiBr is used as an additive to stabilize catalytic intermediates, thereby increasing the efficiency and regioselectivity of aldehyde formation [1].

- **Reaction:** Alkene + Synthesis Gas (CO + H₂) → Aldehyde
- **Mechanism:** LiBr coordinates with the metal center (e.g., Rh or Co) of the catalyst, stabilizing the catalytic cycle and favoring the formation of linear aldehydes [1].



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Experimental Procedure:

- **Setup:** In a high-pressure autoclave, combine the alkene substrate (e.g., 1 mmol), the metal catalyst (e.g., Rh(acac)(CO)₂, 1 mol%), and lithium bromide (a stoichiometric amount relative to the catalyst or as a co-solvent).
- **Pressurization:** Purge the autoclave with nitrogen and then pressurize it with synthesis gas (CO:H₂, 1:1) to the desired pressure (e.g., 20-50 bar).
- **Reaction:** Heat the reaction mixture to the required temperature (e.g., 80-120°C) with vigorous stirring for the duration of the reaction (typically 4-16 hours).
- **Completion:** Cool the autoclave to room temperature and carefully release the excess pressure.
- **Work-up & Purification:** Dilute the reaction mixture with diethyl ether, wash with water, dry the organic layer over anhydrous sodium sulfate, and concentrate. The crude aldehyde can be purified by distillation or column chromatography.

Protocol 3: Deprotonation and Carbon-Carbon Bond Formation

Application Note: When used in combination with strong bases like Lithium Diisopropylamide (LDA), LiBr facilitates the deprotonation of weak acids, leading to the formation of carbanions essential for alkylation and aldol condensation reactions [1].

- **Reaction:** Substrate with Acidic Proton → Carbanion → Alkylated Product
- **Mechanism:** LiBr helps in the formation of a more reactive "ate" complex or solubilizes the lithium enolate, enhancing the reactivity and selectivity of the carbanion [1].

Experimental Procedure:

- **Deprotonation:** Under an inert atmosphere (argon or nitrogen), add LDA (1.1 mmol) dropwise to a solution of the substrate (e.g., a carbonyl compound with acidic α-protons, 1 mmol) and lithium bromide (1.1 mmol) in anhydrous THF at -78°C.
- **Enolate Formation:** Stir the mixture at -78°C for 30-60 minutes to ensure complete deprotonation and formation of the lithium enolate.
- **Alkylation:** Add the electrophile (e.g., an alkyl halide, 1.2 mmol) in one portion or dropwise. Allow the reaction mixture to warm slowly to room temperature and stir until completion.
- **Work-up:** Quench the reaction by adding a saturated aqueous ammonium chloride solution.
- **Extraction & Purification:** Extract with ethyl acetate (3 x 15 mL), dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify the product via flash column chromatography.

Protocol 4: Dehydration of Alcohols to Ethers

Application Note: Solid LiBr is an effective reagent for promoting the dehydration of alcohols under mild conditions, making it suitable for acid-sensitive substrates [1].

- **Reaction:** $2 \text{R-OH} \rightarrow \text{R-O-R} + \text{H}_2\text{O}$
- **Mechanism:** LiBr acts as a Lewis acid to facilitate the departure of the hydroxyl group, leading to the formation of an ether linkage [1].

Experimental Procedure:

- **Setup:** In a round-bottom flask, mix the alcohol (e.g., 2 mmol) with solid lithium bromide (1.1 mmol).
- **Reaction:** Heat the mixture to reflux in an inert solvent like toluene or acetonitrile, using a Dean-Stark apparatus to remove water azeotropically.
- **Monitoring:** Monitor the reaction by TLC or by measuring the amount of water collected.
- **Completion:** Once no more water is collected, cool the reaction mixture to room temperature.
- **Work-up & Purification:** Filter the mixture to remove any solids. Concentrate the filtrate and purify the resulting ether by distillation or column chromatography.

Critical Reminder on Reagent Identity

Please note that the detailed protocols above are for **lithium bromide (LiBr)**, not **lithium bromate**. **Lithium bromate** (LiBrO_3) is a different compound with distinct chemical properties, and its applications in organic synthesis were not covered in the available search results.

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References

1. Organic Synthesis: The Versatile Role of Solid Lithium ... [honrellibr.com]
2. Lithium bromide [en.wikipedia.org]
3. Lithium Bromide - an overview [sciencedirect.com]

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